Lipophilicity Tuning by 4-Chloro Substituent
The target compound exhibits a computed XLogP3-AA of 3.6, which is 0.3 log units higher than that of its direct 4-methyl analog, 4-[(4-methylbenzylidene)amino]benzonitrile (XLogP3-AA = 3.3). [1] This increase in lipophilicity arises from the electron-withdrawing and polarizable nature of chlorine versus the electron-donating methyl group, despite both compounds having identical hydrogen bond donor/acceptor profiles and the same TPSA (36.2 Ų). [2] The higher log P suggests intrinsically greater passive membrane permeability for the chloro derivative, a property often correlated with improved oral absorption or CNS penetration in drug discovery contexts.
(+0.3 log units vs. 4-CH₃ analog)
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4-[(4-Methylbenzylidene)amino]benzonitrile (CID 916452): 3.3 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.3 log unit increase in lipophilicity can translate into a measurable difference in membrane permeability and volume of distribution, making the chloro variant preferable when higher passive permeability is desired without altering molecular weight or TPSA.
- [1] PubChem. (2026). Compound Summary for CID 913477: 4-[(4-Chlorobenzylidene)amino]benzonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 916452: 4-[(4-Methylphenyl)methylideneamino]benzonitrile. National Center for Biotechnology Information. View Source
